molecular formula C12H25Si B1602861 Dodecylsilane CAS No. 872-19-5

Dodecylsilane

Cat. No.: B1602861
CAS No.: 872-19-5
M. Wt: 197.41 g/mol
InChI Key: XOHGVHRQSJBUHK-UHFFFAOYSA-N
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Description

Dodecylsilane (C₁₂H₂₈Si) is an organosilicon compound characterized by a silicon atom bonded to a dodecyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is known for its hydrophobic properties and is widely used in various industrial applications, including surface treatments and as a coupling agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of 1-dodecene with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C . Another method involves the reaction of dodecylmagnesium bromide with silicon tetrachloride, followed by hydrolysis to yield silane, dodecyl- .

Industrial Production Methods

In industrial settings, silane, dodecyl- is often produced using the Müller-Rochow process, which involves the direct reaction of silicon with alkyl halides. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dodecylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for biological assays and cell culture.

    Medicine: Utilized in drug delivery systems due to its ability to form stable, biocompatible coatings.

    Industry: Applied in the production of hydrophobic coatings, sealants, and adhesives

Mechanism of Action

The mechanism of action of silane, dodecyl- primarily involves its ability to form strong covalent bonds with various substrates. The silicon atom in silane, dodecyl- can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane linkages. These linkages enhance the hydrophobicity and durability of the treated surfaces .

Comparison with Similar Compounds

Properties

InChI

InChI=1S/C12H25Si/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHGVHRQSJBUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601699
Record name PUBCHEM_19987604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-19-5
Record name PUBCHEM_19987604
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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